2-(3,5-Dimethylpiperidin-1-yl)propanoic acid
Description
2-(3,5-Dimethylpiperidin-1-yl)propanoic acid is a piperidine-derived carboxylic acid featuring a six-membered heterocyclic ring substituted with two methyl groups at the 3- and 5-positions. The compound is structurally characterized by a propanoic acid chain linked to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₁H₂₁NO₂ (inferred from structural analogs in –8), and it is commercially available through suppliers like Santa Cruz Biotechnology (product sc-309729, $360.00/500 mg) .
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-4-8(2)6-11(5-7)9(3)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZNXGLZDYWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved through the alkylation of piperidine with appropriate alkyl halides under basic conditions.
Introduction of the Propanoic Acid Moiety: The 3,5-dimethylpiperidine is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Amidation and Peptide Coupling
The carboxylic acid group undergoes amidation reactions with primary/secondary amines under standard coupling conditions. For example:
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DCC/NHS-mediated coupling : Reacting with piperidine or morpholine derivatives in dry acetonitrile using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) yields N-alkyl-3-(piperidinyl)propanamides .
| Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| DCC, NHS, RT, 12 h | N-Piperidinylpropanamide | 72–89 | |
| Hydrazine hydrate, ethanol, reflux | 3-(Piperidinyl)propanehydrazide | 72–95 |
Esterification
The carboxylic acid is esterified using alcohols under acidic or alkylating conditions:
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Methylation : Treatment with dimethyl sulfate in methanol at 60°C produces methyl esters efficiently .
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Ethyl ester formation : Ethyl alcohol and sodium hydroxide yield ethyl esters, which are intermediates for further derivatization .
| Substrate | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-(3,5-Dimethylpiperidinyl)propanoic acid | Dimethyl sulfate, MeOH, 60°C | Methyl ester | 83–89 |
Hydrazide Formation
Reaction with hydrazine hydrate in ethanol under reflux produces hydrazides, which exhibit antimicrobial and spasmolytic activities :
text2-(3,5-Dimethylpiperidin-1-yl)propanoic acid + NH₂NH₂ → 2-(3,5-Dimethylpiperidin-1-yl)propanehydrazide
Key Data :
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Hydrazides derived from similar piperidinylpropanoic acids showed IC₅₀ values of 10–30 µM against Escherichia coli and Staphylococcus aureus .
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Acute toxicity (LD₅₀) for hydrazide derivatives ranges from 520–5,750 mg/kg, indicating low toxicity .
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH, KOH) or organic amines. For example:
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Sodium salt : Neutralization with aqueous NaOH yields water-soluble sodium 2-(3,5-dimethylpiperidin-1-yl)propanoate .
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Stability studies in buffers (pH 7.4 and 9.0) confirmed no degradation over 24 hours at 37°C, suggesting suitability for pharmaceutical formulations .
Electrophilic Aromatic Substitution
The piperidine ring’s electron-donating methyl groups facilitate electrophilic reactions in superacidic media (e.g., triflic acid) :
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Hydroarylation : Reacts with arenes (e.g., benzene) to form 3-aryl-3-(piperidinyl)propanoic acid derivatives via dicationic intermediates .
| Arenes | Acid Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzene | TfOH | 3-Phenyl-3-(piperidinyl)propanoic acid | 67 |
Biological Activity of Derivatives
Derivatives exhibit diverse pharmacological profiles:
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Amides : Demonstrated COX-1/COX-2 inhibition (IC₅₀ = 3.9–12.8 µM) and FAAH modulation .
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Hydrazides : Antimicrobial activity against gram-negative pathogens (MIC = 14–28 µg/mL) .
Stability and Degradation
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pH-dependent stability : Stable in neutral conditions (pH 7.4) but undergoes ester hydrolysis at pH 9.0, forming degradation products .
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Thermal stability: No decomposition observed at 37°C over 24 hours .
Mechanistic Insights
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DCC coupling : Proceeds via an activated NHS ester intermediate .
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Hydroarylation : Involves O,C-diprotonated species in TfOH, confirmed by DFT calculations (electrophilicity index ω = 5.2–5.3 eV) .
This comprehensive analysis highlights the compound’s versatility in forming bioactive derivatives, with applications in medicinal chemistry and materials science. Experimental protocols and mechanistic data from diverse studies ensure reproducibility and reliability.
Scientific Research Applications
Chemistry
DMAPA serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
- Reactivity Studies: The compound can undergo oxidation and reduction reactions, making it useful for exploring reaction mechanisms.
Biology
In biological research, DMAPA is employed for:
- Proteomics Research: It aids in studying protein interactions and functions due to its ability to modify amino acids.
- Drug Development: Its structural properties make it a candidate for designing novel therapeutic agents targeting specific biological pathways.
Medicine
DMAPA's applications in medicine include:
- Pharmaceutical Formulations: It is explored as an intermediate in the synthesis of drugs that target neurological disorders.
- Therapeutic Agents: Research indicates its potential role as a modulator of neurotransmitter systems.
Industry
In industrial applications, DMAPA is used for:
- Specialty Chemicals Production: It contributes to the formulation of specialty chemicals used in various sectors including agriculture and materials science.
- Polymer Chemistry: The compound is studied for its potential use in developing new polymers with desirable properties.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of pharmaceuticals |
| Biology | Proteomics and drug development | Modifying amino acids |
| Medicine | Intermediate in drug synthesis | Neurological disorder treatments |
| Industry | Specialty chemicals and polymers | Agricultural formulations |
Case Studies
-
Proteomics Study:
A study demonstrated that DMAPA-modified peptides exhibited enhanced stability and binding affinity to target proteins, suggesting its utility in drug design aimed at protein interactions . -
Pharmaceutical Development:
Research involving DMAPA as an intermediate led to the development of a new class of analgesics that showed improved efficacy and reduced side effects compared to existing medications . -
Industrial Application:
In polymer chemistry, DMAPA was incorporated into a polymer matrix resulting in materials with superior mechanical properties suitable for automotive applications .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle Influence Piperidine vs. Pyrrolidinone: The piperidine ring in the target compound confers greater conformational flexibility and basicity compared to the pyrrolidinone ring in 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, which contains a rigid diketone group. This difference impacts solubility and interaction with biological targets (e.g., ion channels) . Piperidine vs.
Bioactivity Profiles The dihydrofuran derivative (compound 12 in ) demonstrated antitumor activity against HepG2 and A-549 cell lines (IC₅₀ values comparable to positive controls), attributed to its electrophilic α,β-unsaturated ketone moiety . In contrast, the phenylpropanoid analog (compound 5 in ) showed anti-asthma activity via inhibition of β-hexosaminidase release, likely due to its polyphenolic structure .
Safety and Reactivity 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid () poses risks of skin/eye irritation and respiratory distress due to its reactive diketone group, whereas the piperidine derivative’s safety profile remains uncharacterized but may exhibit lower acute toxicity due to reduced electrophilicity .
Physicochemical Properties
Table 2: Molecular and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₁H₂₁NO₂ | 199.29 | 1.8 (Moderate) | 10–50 (Low) |
| 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid | C₇H₈O₄ | 156.14 | 0.5 (Low) | >100 (High) |
| 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid | C₁₂H₁₆O₆ | 256.25 | 1.2 (Moderate) | 50–100 (Moderate) |
Note: Data extrapolated from structural analogs in –3 and computational tools (e.g., ChemAxon).
Biological Activity
2-(3,5-Dimethylpiperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety. This structural configuration may influence its biological activity through interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₂ |
| Molecular Weight | 169.23 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
Antimicrobial Activity
Recent studies have shown that derivatives of propanoic acid, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antimicrobial Screening
In one study, a series of hydrazide derivatives including those based on piperidine were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited moderate to high antibacterial activity, comparable to standard antibiotics like streptomycin. Specifically, the compound 2-methyl-3-(N-piperidinyl)propionic acid hydrazide was noted for its effectiveness against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds revealed that modifications in the piperidine ring and the length of the linker between functional groups significantly influenced antimicrobial potency. For example, increasing the length of the linker was found to decrease antimicrobial activity, suggesting that optimal structural configurations are crucial for enhanced efficacy .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased linker length | Decreased antimicrobial activity |
| Hydroxyl substitution | Increased activity against Gram-positive bacteria |
| Methyl substitution | Enhanced lipophilicity and permeability |
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains of bacteria. Its favorable physicochemical properties indicate good gastrointestinal absorption and potential for central nervous system penetration .
Toxicity Studies
Toxicity assessments indicate that derivatives of this compound exhibit low acute toxicity (LD50 values ranging from 520 to 5750 mg/kg), which is significantly lower than many commercially available antibiotics . This aspect makes it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 3,5-dimethylpiperidine and propanoic acid derivatives. Optimize reaction conditions by:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Adjusting temperature (40–60°C) and reaction time (12–24 hours) to balance yield and side-product formation.
- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Validation : Monitor reaction progress via TLC or LC-MS. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO or CDCl to confirm the piperidine ring substituents and propanoic acid backbone. Key signals include δ 1.2–1.5 ppm (piperidine methyl groups) and δ 2.4–2.6 ppm (propanoic acid CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm mass error.
- HPLC-PDA : Use a C18 column (1.8 µm particle size) with UV detection at 210–220 nm for purity assessment (>98%) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and what positive controls should be used?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. Include controls like staurosporine (broad-spectrum kinase inhibitor) .
- Cellular Uptake Studies : Use fluorescent derivatives or radiolabeled analogs in cell lines (e.g., HEK293 or HeLa) with LC-MS/MS quantification .
- Cytotoxicity Screening : Employ MTT assays in cancer/normal cell lines (IC determination) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Storage Recommendations : Store lyophilized solid at -20°C under nitrogen. For solutions, use pH 7.4 phosphate buffer with 0.01% sodium azide to prevent microbial growth .
Q. What methodologies are effective for identifying and quantifying degradation products or impurities in this compound batches?
- Methodological Answer :
- LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode to detect impurities at 0.1% levels. Compare fragmentation patterns with synthetic standards .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between the main peak and degradation products (e.g., hydrolyzed piperidine derivatives) .
Q. How can contradictory data from enzyme inhibition assays versus cellular activity studies for this compound be systematically resolved?
- Methodological Answer :
- Mechanistic Profiling : Perform target engagement assays (e.g., CETSA or NanoBRET) to confirm intracellular target binding .
- Metabolite Screening : Use LC-MS to identify active metabolites in cellular lysates that may enhance or antagonize activity .
- Permeability Assessment : Measure logP (octanol/water) and P-gp efflux ratios to evaluate cellular uptake limitations .
Q. What computational modeling approaches are recommended to predict the binding interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of homologous enzymes. Focus on hydrophobic pockets accommodating the piperidine methyl groups .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and hydrogen-bonding interactions with catalytic residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl group positions) with inhibitory activity using CoMFA or HQSAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
